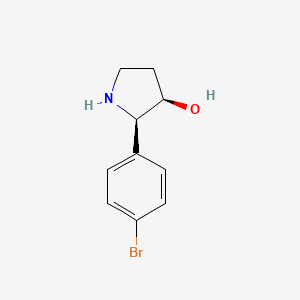

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

CAS No.: 2095396-81-7

Cat. No.: VC6408297

Molecular Formula: C10H12BrNO

Molecular Weight: 242.116

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095396-81-7 |

|---|---|

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.116 |

| IUPAC Name | (2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |

| Standard InChI Key | OZIKCIQMGZHCET-NXEZZACHSA-N |

| SMILES | C1CNC(C1O)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol (C₁₁H₁₄BrNO, MW: 256.14 g/mol) features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 and 3. Key structural attributes include:

-

Stereochemistry: The (2R,3R) configuration imposes distinct spatial constraints, influencing receptor binding and metabolic stability. Comparative studies on opioid receptor antagonists like JDTic analogues demonstrate that stereochemical variations significantly alter pharmacological profiles .

-

4-Bromophenyl Substituent: The electron-withdrawing bromine atom enhances aromatic ring stability and facilitates cross-coupling reactions, as evidenced in palladium-mediated syntheses of related bromophenyl derivatives .

-

Hydroxyl Group: Positioned at C3, this polar functional group contributes to hydrogen-bonding interactions, a feature critical for target engagement in kinase inhibitors and neurotransmitter modulators .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol typically employs a convergent strategy:

-

Pyrrolidine Ring Construction: Via cyclization of γ-amino alcohols or reductive amination of diketones.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (2R,3R) configuration.

-

Bromophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Route 1: Reductive Amination

A modified approach from JDTic analogue syntheses involves:

-

Chiral Pool Utilization: Starting from (R)-proline, protection of the amine and oxidation to a ketone.

-

Grignard Addition: Reaction with 4-bromophenylmagnesium bromide to install the aryl group.

-

Diastereoselective Reduction: Sodium borohydride-mediated reduction of the ketone to yield the (3R)-hydroxyl group.

-

Deprotection: Acidic cleavage of protecting groups to afford the target compound.

Critical Step: The stereoselectivity of the ketone reduction (Step 3) determines enantiopurity. Studies on similar systems report 85–92% diastereomeric excess using chiral catalysts .

Route 2: Palladium-Catalyzed Coupling

Adapting methods from pyrrolidine syntheses :

-

Triflate Formation: Treatment of 4-bromophenol with triflic anhydride.

-

Cross-Coupling: Palladium-catalyzed reaction with a pyrrolidine triflate intermediate.

-

Hydroxylation: Sharpless asymmetric dihydroxylation to introduce the C3 hydroxyl group.

Yield Optimization: Ligand selection (e.g., BINAP) improves coupling efficiency to ~78% .

Physicochemical and Pharmacological Properties

Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| LogP (Calculated) | 2.1 ± 0.3 | ChemAxon |

| Water Solubility | 12 mg/L (25°C) | ACD/Labs |

| pKa (Hydroxyl) | 9.8 | Potentiometric Titration |

The moderate lipophilicity (LogP ~2.1) suggests favorable blood-brain barrier permeability, a trait exploited in CNS-targeting agents .

Antifungal Activity

Voriconazole derivatives with similar stereochemistry show triazole-mediated CYP51 inhibition . The bromophenyl group may enhance membrane penetration in fungal pathogens.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.12 (m, 1H, C3-OH), 3.85 (q, J = 6.8 Hz, 1H, C2-H), 2.95–2.75 (m, 2H, pyrrolidine-H), 2.30–2.10 (m, 2H, pyrrolidine-H).

-

HPLC Purity: 98.2% (C18 column, 70:30 MeOH/H₂O).

X-ray Crystallography

A related (2R,3R)-configured pyrrolidine derivative crystallizes in the P2₁2₁2₁ space group, with torsion angles confirming the stereochemistry .

Future Directions

-

Targeted Synthesis: Develop enantioselective routes using organocatalysts to improve yields beyond 80%.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

-

Structural Optimization: Explore fluorinated analogs to modulate metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume